N-(6-Chloropyridin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(6-Chloropyridin-3-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C9H9ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloropyridine ring attached to a cyclopropanecarboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloropyridin-3-yl)cyclopropanecarboxamide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloropyridin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(6-Chloropyridin-3-yl)cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-Chloropyridin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloropyridin-3-yl)methyl-N-methylcyclopropanamine
- N-(6-Chloropyridin-3-yl)benzamide derivatives
Uniqueness
N-(6-Chloropyridin-3-yl)cyclopropanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Properties
CAS No. |
112959-51-0 |
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Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
N-(6-chloropyridin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C9H9ClN2O/c10-8-4-3-7(5-11-8)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,12,13) |
InChI Key |
GMVNKFDTOYKGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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